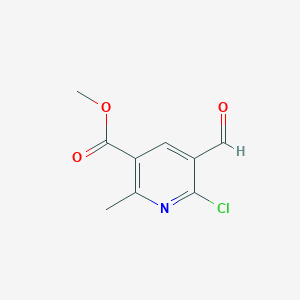
(2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone is an organic compound with the molecular formula C15H20O2. It is a derivative of tetrahydropyran and is characterized by the presence of a dimethyl group and a tolyl group attached to the methanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone typically involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with m-tolylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tolyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 would yield a carboxylic acid, while reduction with NaBH4 would produce an alcohol .
Wissenschaftliche Forschungsanwendungen
(2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism by which (2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-dimethyltetrahydro-2H-pyran-4-one: A precursor in the synthesis of (2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone.
m-tolylmagnesium bromide: A reagent used in the synthesis of the compound.
2,5-dimethyltetrahydro-2H-pyran-2-yl)methanol: Another derivative of tetrahydropyran with similar structural features
Uniqueness
Eigenschaften
IUPAC Name |
(2,2-dimethyloxan-4-yl)-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-11-5-4-6-12(9-11)14(16)13-7-8-17-15(2,3)10-13/h4-6,9,13H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDRTCQFDIFIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCOC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2878860.png)

![{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride](/img/structure/B2878862.png)

![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzamide](/img/structure/B2878867.png)
![3-(2,4-dimethoxyphenyl)-1-[(4-hydroxyoxan-4-yl)methyl]urea](/img/structure/B2878868.png)
![2-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2878870.png)
![4-[(1-{[(butan-2-yl)carbamoyl]methyl}-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-butyl-N-methylbenzamide](/img/structure/B2878871.png)

![Methyl 2-amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2878874.png)
![2-chloro-N-[(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-ethylquinoline-4-carboxamide](/img/structure/B2878875.png)
![N-(4-fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide](/img/structure/B2878876.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2878878.png)
